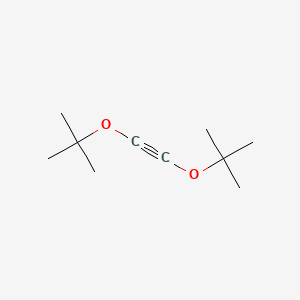
DI-T-Butoxyacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-T-Butoxyacetylene is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
- Di-t-butoxyacetylene serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules and polymers due to its reactivity and ability to participate in various chemical reactions. This includes:
- Oxidation: It can be oxidized to produce diketones or carboxylic acids using agents like potassium permanganate or ozone.
- Reduction: Hydrogenation can convert it into di-t-butylalkane using palladium on carbon catalysts.
- Substitution Reactions: The compound can react with electrophiles to form substituted alkynes, expanding its utility in creating diverse organic compounds.
Biological Research
Potential Antimicrobial and Anticancer Properties
- Research is ongoing into the biological activities of this compound derivatives. Preliminary studies suggest that these derivatives may exhibit antimicrobial and anticancer properties, making them candidates for further investigation in drug development.
Material Science
Production of Specialty Chemicals
- In industrial applications, this compound is employed in the synthesis of specialty chemicals. These include high-performance materials and additives that enhance the properties of various products. Its steric hindrance due to the tert-butyl groups contributes to its unique reactivity profile, allowing for selective reactions that are advantageous in material formulations .
Pharmaceutical Applications
Drug Development
- The compound's derivatives are being explored for their potential use in therapeutic applications. For instance, it has been investigated for synthesizing propargyl alcohols and ketones, which are important intermediates in pharmaceutical chemistry . The ongoing research aims to identify new drugs that could benefit from the structural characteristics of this compound.
Spectroscopic Studies
Characterization Techniques
Eigenschaften
CAS-Nummer |
66478-63-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methyl-2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)11-7-8-12-10(4,5)6/h1-6H3 |
InChI-Schlüssel |
PPVDJWLEHWYMCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC#COC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC#COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















